molecular formula C20H18FNO6S B492087 methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate CAS No. 706769-04-2

methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate

Cat. No.: B492087
CAS No.: 706769-04-2
M. Wt: 419.4g/mol
InChI Key: YPMZGKAYKROBBE-UHFFFAOYSA-N
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Description

Methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C20H18FNO6S and its molecular weight is 419.4g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structure, which incorporates both a benzofuran moiety and a sulfonamide functional group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C18H20FN2O5S\text{C}_{18}\text{H}_{20}\text{F}\text{N}_{2}\text{O}_{5}\text{S}

This structure includes:

  • A benzofuran core, which is known for various biological activities.
  • A sulfonamide group that contributes to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings include:

  • Antitumor Activity : The compound exhibits significant cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and the production of reactive oxygen species (ROS) .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of benzofuran compounds can possess antimicrobial activity. However, specific data on this compound's antimicrobial efficacy is limited and requires further investigation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells. This process involves:
    • Activation of caspases.
    • Disruption of mitochondrial membrane potential.
    • Increased ROS production leading to oxidative stress .
  • DNA Interaction : Some studies suggest that related benzofuran derivatives can inhibit DNA synthesis and induce DNA damage, leading to cell death . This may also apply to this compound.

Case Studies and Research Findings

Several research articles have documented the biological activity of similar compounds:

StudyFindings
Benzofuroxan Derivatives Showed high cytotoxicity against MCF-7 and HeLa cells with IC50 values comparable to reference drugs like Doxorubicin .
Sulfonamide Compounds Reported diverse pharmacological effects including antibacterial and antitumor activities .
Benzofuran Synthesis Studies Highlighted the potential for modifying the benzofuran structure to enhance biological activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity profile is crucial for evaluating the therapeutic potential of this compound. While specific data on this compound is limited, related compounds often exhibit:

  • Moderate oral bioavailability.
  • Metabolic pathways involving liver enzymes.
  • Potential for dose-dependent toxicity in non-target tissues.

Properties

IUPAC Name

methyl 5-[acetyl-(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO6S/c1-11-9-14(21)5-8-18(11)29(25,26)22(13(3)23)15-6-7-17-16(10-15)19(12(2)28-17)20(24)27-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMZGKAYKROBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.